4,4',4''-Trimethoxytrityl chloride

Catalog No.
S776591
CAS No.
49757-42-8
M.F
C22H21ClO3
M. Wt
368.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-Trimethoxytrityl chloride

CAS Number

49757-42-8

Product Name

4,4',4''-Trimethoxytrityl chloride

IUPAC Name

1-[chloro-bis(4-methoxyphenyl)methyl]-4-methoxybenzene

Molecular Formula

C22H21ClO3

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3

InChI Key

OBFCMKPFILBCSQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl

Synthesis of Phosphoramidite Building Blocks

Trt-Cl plays a crucial role in the synthesis of phosphoramidite building blocks, which are essential components for the creation of DNA and RNA using automated DNA synthesizers. These building blocks are incorporated into the growing oligonucleotide chain during the synthesis process. Trt-Cl acts as a protecting group for the 5'-hydroxyl group of the sugar moiety in the nucleoside, ensuring proper chain formation and preventing unwanted side reactions. []

Protein Tagging

Trt-Cl can be employed in the preparation of protein tagging molecules. These molecules are used to label proteins with a specific chemical group, enabling their detection, purification, and manipulation in various biochemical experiments. For instance, Trt-Cl can be used to synthesize the protein tagging molecule 3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid, which can be subsequently attached to proteins via a thiol-ene click reaction. []

4,4',4''-Trimethoxytrityl chloride is an organic compound characterized by its unique structure, featuring three methoxy groups attached to a trityl moiety. Its chemical formula is C22H21ClO3C_{22}H_{21}ClO_3 and it is known for its pale yellow to pink crystalline appearance. The compound is primarily utilized as a protecting reagent in organic synthesis, particularly for hydroxyl groups in various

  • Tritylation: This compound is frequently employed in the tritylation of alcohols, where it protects hydroxyl groups by forming a stable ether bond.
  • Formation of Cation: The 4,4',4''-trimethoxytrityl cation exhibits unique kinetics when interacting with acetate ions in acetic acid, leading to reversible reactions that are valuable in synthetic organic chemistry.
  • Reactivity with Nucleophiles: It can react with various nucleophiles, allowing for the introduction of functional groups into organic molecules.

The synthesis of 4,4',4''-trimethoxytrityl chloride can be achieved through several methods:

  • Direct Chlorination: Chlorination of trimethoxytrityl alcohol using thionyl chloride or phosphorus pentachloride can yield the desired chloride.
  • Reaction with Chlorinating Agents: Utilizing reagents like oxalyl chloride or N-chlorosuccinimide can also facilitate the formation of 4,4',4''-trimethoxytrityl chloride from appropriate precursors.
  • Protective Group Strategy: In synthetic pathways involving multiple functional groups, this compound serves as a protective agent for hydroxyl functionalities during subsequent reactions .

The applications of 4,4',4''-trimethoxytrityl chloride include:

  • Organic Synthesis: It is widely used as a protecting group for alcohols and phenols during multi-step syntheses.
  • Pharmaceutical Development: Its role as a stabilizing agent in drug formulations enhances the efficacy and stability of active pharmaceutical ingredients.
  • Material Science: The compound finds applications in the development of polymeric materials where controlled reactivity is desired .

Interaction studies highlight the compound's behavior in various environments:

  • Reversible Reactions: The interactions with acetate ions demonstrate its ability to form reversible complexes, which can be crucial for dynamic systems in organic synthesis.
  • Reactivity Profiles: Comparative studies indicate that 4,4',4''-trimethoxytrityl chloride reacts differently than other trityl derivatives, showcasing unique selectivity towards certain nucleophiles and reaction conditions .

Several compounds share structural similarities with 4,4',4''-trimethoxytrityl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methoxytrityl chlorideC20H17ClOC_{20}H_{17}ClOContains one methoxy group; used for similar applications.
4,4'-Dimethoxytrityl chlorideC21H19ClO2C_{21}H_{19}ClO_2Two methoxy groups; exhibits different reactivity patterns.
Trityl chlorideC19H19ClC_{19}H_{19}ClNo methoxy groups; simpler structure with broader applications.

These compounds differ primarily in the number and position of methoxy substituents, which significantly influence their reactivity and application scope. The presence of three methoxy groups in 4,4',4''-trimethoxytrityl chloride enhances its steric bulk and electronic properties, making it particularly effective as a protecting group compared to its analogs.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

49757-42-8

Dates

Modify: 2023-08-15

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